4-Bromo-1-(cyclopropylmethyl)-1H-indole

描述

4-Bromo-1-(cyclopropylmethyl)-1H-indole is a substituted indole derivative characterized by a bromine atom at the 4-position of the indole ring and a cyclopropylmethyl group attached to the nitrogen atom at the 1-position. Indole derivatives are widely studied for their biological activities, including antioxidant, anticancer, and neurological effects, making this compound a candidate for further pharmacological exploration .

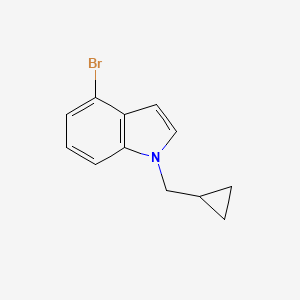

Structure

2D Structure

属性

IUPAC Name |

4-bromo-1-(cyclopropylmethyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c13-11-2-1-3-12-10(11)6-7-14(12)8-9-4-5-9/h1-3,6-7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAFRVXFRARTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

4-Bromo-1-(cyclopropylmethyl)-1H-indole is a compound of interest due to its potential biological activities stemming from its indole structure, which is known for interacting with various biological targets. This article reviews the available literature on the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a cyclopropylmethyl group attached to an indole ring. The presence of the bromine atom may enhance lipophilicity and influence the compound's interaction with biological targets.

Indole derivatives, including this compound, are known to interact with multiple biological targets such as enzymes and receptors. The bromine atom may participate in halogen bonding, while the indole ring can engage in π-stacking interactions with proteins, potentially affecting their function.

Target Interactions

- Enzymatic Activity : Indoles can inhibit various enzymes, which may lead to downstream effects in signaling pathways .

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing physiological responses.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the bromine substitution. This property can affect:

- Absorption : Higher lipophilicity generally enhances absorption through biological membranes.

- Distribution : The compound's distribution in tissues may vary based on its solubility and binding affinity to plasma proteins.

Anticancer Activity

Research has indicated that indole derivatives can exhibit significant anticancer properties. In a study assessing various indole compounds, this compound was evaluated for its cytotoxicity against different cancer cell lines. Although specific IC50 values for this compound were not provided in the literature reviewed, related compounds showed substantial activity against cell lines such as MCF7 (breast cancer) and Hela (cervical cancer) with IC50 values ranging from 3.2 μM to 45.5 μM .

Neuropharmacological Effects

The potential neuropharmacological effects of indole derivatives have been explored, particularly their role as cognitive enhancers. Indoles are believed to modulate neurotransmitter systems, which could suggest a therapeutic role for this compound in treating neuropsychiatric disorders .

Summary of Findings

科学研究应用

Pharmacological Applications

1.1 Inhibition of PAD4 Enzyme

One of the notable applications of 4-Bromo-1-(cyclopropylmethyl)-1H-indole is its role as an inhibitor of the enzyme peptidylarginine deiminase type 4 (PAD4). This enzyme is implicated in various inflammatory diseases and conditions, including rheumatoid arthritis. Research indicates that compounds like this compound can effectively inhibit PAD4 activity, offering a potential therapeutic pathway for treating PAD4-related disorders .

1.2 Anticancer Properties

The compound has also been studied for its anticancer properties. Indoles are known to exhibit various biological activities, including anticancer effects. The structural characteristics of this compound suggest that it may interact with biological targets involved in cancer progression. Studies have shown that indole derivatives can induce apoptosis in cancer cells, and ongoing research aims to elucidate the specific mechanisms by which this compound may exert similar effects .

Synthetic Applications

2.1 Synthesis Techniques

The synthesis of this compound typically involves several key steps, including the bromination of indole derivatives and subsequent cyclopropylmethylation. Various methodologies have been developed to optimize yield and purity during synthesis:

- Bromination : The introduction of bromine into the indole structure can be achieved through electrophilic aromatic substitution reactions.

- Cyclopropylmethylation : This step often utilizes cyclopropylmethyl halides in the presence of strong bases to facilitate nucleophilic substitution reactions.

These synthetic routes have been documented to yield high-purity products suitable for further biological testing .

3.1 Mechanistic Insights

Research has focused on understanding the mechanisms by which this compound exerts its biological effects. For instance, studies have indicated potential interactions with specific cellular pathways that regulate apoptosis and cell proliferation in cancer models. The compound's ability to modulate these pathways makes it a candidate for further investigation in drug development .

3.2 Case Studies

Several case studies have highlighted the efficacy of indole derivatives, including this compound, in preclinical models:

- Case Study A : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability among various cancer cell lines, suggesting its potential as an anticancer agent.

- Case Study B : Animal model studies indicated that administration of this compound led to reduced inflammatory markers associated with PAD4 activity, supporting its therapeutic potential in inflammatory diseases.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmacological Inhibition | Inhibits PAD4 enzyme related to inflammatory diseases |

| Anticancer Activity | Exhibits potential anticancer effects through apoptosis induction |

| Synthesis Methods | Involves bromination and cyclopropylmethylation techniques for high-yield production |

| Biological Mechanisms | Modulates pathways regulating apoptosis and cell proliferation |

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-Bromo-1-(cyclopropylmethyl)-1H-indole with structurally related indole derivatives from the evidence, focusing on substituent positions, molecular properties, and synthesis strategies:

¹ Calculated molecular weight based on C₁₂H₁₁BrN (C: 12×12.01, H: 11×1.01, Br: 79.90, N: 14.01).

Physicochemical Properties

- Melting Points : Benzyl- and triazole-substituted indoles exhibit high melting points (>200°C) due to strong intermolecular interactions . The cyclopropylmethyl group in the target compound may reduce crystallinity compared to bulkier substituents.

- Spectroscopic Data : Bromine substituents produce distinct ¹H NMR signals (e.g., deshielding at δ 7.14–7.23 ppm in ) and characteristic IR absorption bands near 600–800 cm⁻¹ (C-Br stretch) .

准备方法

Direct Bromination of Indole Derivatives

- Bromination of indoles is typically accomplished using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

- Selectivity for the 4-position can be influenced by substituents on the indole ring and reaction conditions (solvent, temperature, time).

- For example, literature reports bromination of 1-methylindole derivatives at the 4-position using NBS in solvents like dichloromethane or DMF at ambient to moderate temperatures.

Example from Related Compound Synthesis

- In the synthesis of 4-bromo-1-methyl-1H-indole, a suspension of 4-bromoindole with potassium carbonate and dimethyl carbonate in N,N-dimethylformamide (DMF) at 140°C yielded 4-bromo-1-methylindole in 91% yield. This reaction involves methylation of the nitrogen after bromination.

- Although this example uses methylation instead of cyclopropylmethylation, the bromination step is analogous and provides a basis for regioselective 4-bromination.

N-Alkylation with Cyclopropylmethyl Group

Alkylation Using Alkyl Halides

- The N-alkylation of indoles is commonly performed via nucleophilic substitution using alkyl halides (e.g., cyclopropylmethyl bromide or chloride) in the presence of a base.

- Potassium carbonate or sodium hydride in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are typical conditions.

- The reaction proceeds via deprotonation of the indole nitrogen followed by nucleophilic attack on the alkyl halide.

Reported Conditions and Yields

- For 4-bromoindole derivatives, alkylation at the nitrogen with cyclopropylmethyl bromide under basic conditions in DMF at elevated temperature (e.g., 100–140°C) is effective.

- Yields for such N-alkylation reactions are generally high (70–90%) when reaction parameters are optimized.

Alternative Synthetic Routes and Catalytic Methods

Brønsted Acid-Catalyzed Cascade Reactions

- Recent advances report Brønsted acid-catalyzed cascade reactions for functionalizing the 4-position of indoles, although these focus more on 4-functionalized tetrahydrocarbazolones rather than simple bromination.

- These methods may inspire future adaptations for synthesizing 4-bromoindole derivatives.

Lithiation and Electrophilic Quenching

- Lithiation of indoles at specific positions followed by quenching with electrophiles (e.g., bromine sources) allows regioselective functionalization.

- However, electron-withdrawing substituents (e.g., nitro groups) can inhibit lithiation at desired sites.

- This approach is more complex and less commonly used for simple 4-bromoindole synthesis but may be relevant for advanced derivatives.

Summary Table of Preparation Methods

| Step | Methodology | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Selective 4-bromination | NBS or Br2 in DCM or DMF, rt to 40°C | 80–95 | Regioselectivity influenced by conditions |

| 2 | N-Alkylation with cyclopropylmethyl halide | Cyclopropylmethyl bromide, K2CO3, DMF, 100–140°C | 70–90 | High yield with controlled base and solvent |

| Alternative | Brønsted acid-catalyzed cascade | p-Toluenesulfonic acid, cascade reactions | Variable | More complex; for functionalized indoles |

| Alternative | Lithiation and electrophilic quench | n-BuLi, low temperature, then electrophile | Moderate | Sensitive to substituents; requires careful control |

常见问题

Q. What synthetic methodologies are effective for preparing 4-Bromo-1-(cyclopropylmethyl)-1H-indole?

The synthesis typically involves alkylation of 4-bromoindole with cyclopropylmethyl halides under basic conditions. For example, a similar compound (4-bromo-1-(4-methoxybenzyl)-1H-indole) was synthesized by reacting 4-bromoindole with 4-methoxybenzyl chloride in DMF using K₂CO₃ as a base . Optimization may require adjusting reaction time, temperature, or solvent polarity. For regioselective alkylation, protecting groups (e.g., N-substitution) or directing groups (e.g., phosphine in Rh-catalyzed reactions) can enhance selectivity .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns via characteristic shifts (e.g., cyclopropylmethyl protons appear as multiplets in δ 0.5–1.5 ppm; indole aromatic protons in δ 7.0–8.0 ppm) .

- Mass spectrometry : Verify molecular weight via HRMS (e.g., [M+H]⁺ peak matching calculated m/z within 5 ppm error) .

- Chromatography : Monitor purity using HPLC or TLC with UV/fluorescence detection .

Q. What are common side reactions during the synthesis of this compound?

Competing N-alkylation at alternative positions or dimerization may occur. For example, in reactions with bulky electrophiles, over-alkylation (e.g., 1,3-di-substitution) has been observed . Mitigation strategies include:

- Using stoichiometric control (limiting electrophile equivalents).

- Employing phase-transfer catalysts to enhance reaction efficiency.

- Purifying intermediates via flash chromatography (hexane/EtOAc gradients) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for further derivatization?

- C–H activation : Rhodium catalysts with directing groups (e.g., phosphine at N1) enable selective C7 arylation .

- Cross-coupling : Suzuki-Miyaura reactions at the C4 bromine site can introduce aryl/heteroaryl groups using Pd catalysts .

- Electrophilic substitution : Activate the indole core via electron-donating groups for halogenation or nitration at specific positions .

Q. What crystallographic tools are recommended for resolving the 3D structure of this compound derivatives?

- SHELX suite : Use SHELXL for refinement against high-resolution X-ray data. Key parameters include R-factor convergence (< 5%) and validation via CheckCIF .

- OLEX2 integration : Streamline structure solution, refinement, and visualization, particularly for handling twinning or disorder in cyclopropyl groups .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Case study : If NMR signals for cyclopropylmethyl protons deviate from literature (e.g., unexpected splitting), consider:

- Dynamic effects (ring puckering) causing signal broadening .

- Solvent polarity influencing chemical shifts (CDCl₃ vs. DMSO-d₆) .

- Validation : Compare with computational models (DFT calculations for expected shifts) or alternative techniques (e.g., X-ray crystallography) .

Q. What strategies are effective for evaluating the biological activity of this compound analogs?

- In vitro assays : Screen for antibacterial/antitumor activity using MIC (Minimum Inhibitory Concentration) or MTT assays, referencing indole derivatives’ known bioactivity .

- Structure-activity relationship (SAR) : Modify substituents (e.g., bromine position, cyclopropylmethyl chain) and correlate changes with potency .

- Target identification : Use computational docking (e.g., AutoDock) to predict binding to enzymes like Flt3 or indoleamine 2,3-dioxygenase .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。